Elgodipine hydrochloride

Description

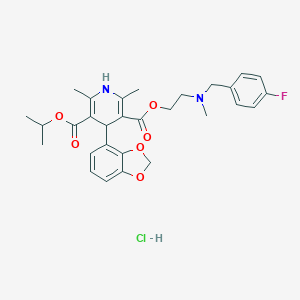

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

121489-04-1 |

|---|---|

Molecular Formula |

C29H34ClFN2O6 |

Molecular Weight |

561.0 g/mol |

IUPAC Name |

3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C29H33FN2O6.ClH/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20;/h6-12,17,26,31H,13-16H2,1-5H3;1H |

InChI Key |

JBKDMKOYLBVOOR-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl |

Synonyms |

elgodipine IQB 875 IQB-875 isopropyl (2-(N-methyl-N-(4-fluorobenzyl)amine)ethyl-2,6-dimethyl-4-(2',3'-methylenedioxyphenyl)-1,5-dihydropyridine-3,5-dicarboxylate) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Elgodipine Hydrochloride

Historical Context of Dihydropyridine (B1217469) Synthesis Approaches

The primary method for synthesizing the dihydropyridine core is the Hantzsch pyridine (B92270) synthesis, a multi-component reaction first reported by Arthur Rudolf Hantzsch in 1881. Current time information in Bangalore, IN.google.com This reaction classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. Current time information in Bangalore, IN.mums.ac.ir The initial product is a 1,4-dihydropyridine (B1200194), often referred to as a "Hantzsch ester," which can subsequently be oxidized to form the corresponding pyridine derivative. researchgate.net

The significance of this synthesis surged in the latter half of the 20th century with the discovery of the pharmacological properties of 1,4-DHP compounds like nifedipine (B1678770), which became a widely used drug for treating hypertension. researchgate.net The relative simplicity of the Hantzsch synthesis allowed for the preparation of numerous derivatives, facilitating systematic studies of structure-activity relationships and leading to the discovery of many other DHP-based medicines. researchgate.net The reaction mechanism can proceed through several proposed pathways, often involving key intermediates such as an enamine and a chalcone-type product formed via a Knoevenagel condensation. Current time information in Bangalore, IN.researchgate.net

Elgodipine (B49726) Hydrochloride Synthetic Pathways and Chemical Precursors

The synthesis of Elgodipine hydrochloride, while not detailed in a single publicly available document, can be logically inferred to follow a modified Hantzsch condensation pathway, a common approach for producing asymmetrically substituted 1,4-dihydropyridines like amlodipine (B1666008). google.comchinjmap.com This multi-step process requires the careful preparation of specific precursors that contain the unique structural features of the Elgodipine molecule.

The core 1,4-dihydropyridine ring is assembled from three key components. The chemical precursors required for the synthesis of the Elgodipine backbone are:

| Precursor Name | Chemical Role |

| 2,3-Methylenedioxybenzaldehyde | Provides the C4-aryl substituent of the dihydropyridine ring. |

| Isopropyl acetoacetate | A β-ketoester that forms one of the carboxylate esters at the C3 or C5 position. |

| Methyl 3-aminocrotonate derivative | An enamine derived from a second, different β-ketoester, which provides the nitrogen for the ring and the complex side chain at the other carboxylate position. |

A critical part of the synthesis is the preparation of the β-ketoester containing the N-methyl-N-(4-fluorobenzyl)aminoethyl side chain. The synthesis of complex DHP side chains often requires the use of protecting groups to prevent unwanted reactions with the amine functionality during the Hantzsch condensation. For instance, in the synthesis of the related drug amlodipine, the amino group is commonly protected as a phthalimido or azido (B1232118) group, which is later converted to the primary amine in a final deprotection step. google.com A similar strategy would be necessary for the synthesis of the Elgodipine precursor, followed by the main Hantzsch reaction and subsequent conversion to the hydrochloride salt.

Advanced Synthetic Strategies for this compound Analogues

Research into new calcium channel blockers has driven the development of advanced and more efficient synthetic strategies for producing 1,4-dihydropyridine analogues. These methods aim to improve yields, reduce reaction times, and create more complex and targeted molecules.

Modern advancements on the classical Hantzsch synthesis include:

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly accelerate the Hantzsch reaction, leading to higher yields in shorter time frames compared to conventional heating. Current time information in Bangalore, IN.

Novel Catalysts : Various catalysts have been employed to improve the efficiency of the synthesis. For example, magnetic nanoparticles like MnFe2O4 have been used as a recyclable and effective catalyst for the one-pot synthesis of 1,4-dihydropyridines. core.ac.uk

Green Chemistry Approaches : To make the synthesis more environmentally benign, researchers have explored using water as a reaction solvent, sometimes in the form of aqueous micelles, which can lead to excellent yields. Current time information in Bangalore, IN.

Computer-Aided Design : Advanced computational techniques, such as molecular docking, are used to design novel DHP analogues with potentially higher efficacy or better binding selectivity. ekb.egnasa.gov This rational design approach guides the synthesis of promising new candidates, such as those incorporating a 1,2,3-triazole moiety to enhance biostability. nasa.gov

These advanced strategies are crucial for developing new analogues of Elgodipine, allowing for the fine-tuning of its pharmacological profile.

| Strategy | Advantage | Example Application |

| Microwave Chemistry | Reduced reaction times, higher yields. Current time information in Bangalore, IN. | Rapid synthesis of various 1,4-dihydropyridine libraries. |

| Magnetic Nanoparticle Catalysis | High efficiency, easy catalyst recovery and reuse. core.ac.uk | Environmentally friendly one-pot synthesis of DHPs. |

| Computer-Aided Rational Design | Pre-selection of promising structures, optimization of binding affinity. ekb.egnasa.gov | Design of novel nifedipine analogues with 1,2,3-triazole moieties. |

Derivatization Techniques for Structure Elucidation and Activity Modulation

Derivatization, the process of transforming a chemical compound into a related product (a derivative), is a fundamental tool in medicinal chemistry. It is employed for two primary purposes concerning Elgodipine and its analogues: modulating biological activity and elucidating chemical structure.

Activity Modulation: The synthesis of a series of related analogues is a cornerstone of establishing structure-activity relationships (SAR). By systematically altering specific parts of the Elgodipine molecule—such as the ester groups at the C3 and C5 positions or the substituents on the C4-phenyl ring—and evaluating the pharmacological activity of each new derivative, researchers can identify which molecular features are essential for its function. researchgate.netnih.gov For example, studies on various 1,4-DHP derivatives have shown how different substituents can influence tissue selectivity and duration of action. nih.gov This approach allows for the rational design of new compounds with improved therapeutic properties.

Structure Elucidation: Confirming the exact chemical structure of a newly synthesized compound like Elgodipine or its analogues is critical. A combination of modern spectroscopic and spectrometric techniques is used for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity of atoms. core.ac.uknih.gov

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further confirming its identity. googleapis.com

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule, such as the C=O of the ester groups and the N-H of the dihydropyridine ring. core.ac.uk

These techniques are also vital for identifying impurities or degradation products that may form during synthesis or storage, as demonstrated in studies of related dihydropyridines like amlodipine. googleapis.com

Molecular Mechanism of Action and Receptor Interactions of Elgodipine Hydrochloride

Binding Affinity and Kinetics to Voltage-Gated Calcium Channels

Elgodipine (B49726) demonstrates a distinct interaction profile with different subtypes of voltage-gated calcium channels, primarily the L-type and T-type channels. ncats.ioncats.io The inhibition is characterized by a high affinity and is dependent on both the concentration of the compound and the electrical state of the channel. ncats.ionih.gov

Elgodipine is a potent inhibitor of L-type calcium channels (ICaL). medchemexpress.commedchemexpress.eu Research has shown that it binds with high affinity to these channels, which are prominently found in cardiac and vascular smooth muscle. nih.govnih.gov In radioligand binding studies, elgodipine's free base form exhibited an IC₅₀ value of 2.3 nM for L-type channels. medchemexpress.commedchemexpress.eumedchemexpress.com Electrophysiological studies on cultured neonatal ventricular myocytes from rats identified an IC₅₀ value of 0.33 µM for the inhibition of the L-type Ca2+ current. nih.gov The interaction is noted to be voltage-dependent, with increased inhibitory potency observed when cells are partially depolarized. nih.gov

In addition to its effects on L-type channels, elgodipine also acts as an inhibitor of T-type calcium channels (ICaT). ncats.ioncats.io These channels are involved in various physiological functions, including the regulation of renal blood flow. frontiersin.org The inhibitory potency of elgodipine at T-type channels is lower than at L-type channels. nih.govmedchemexpress.com Studies have reported an IC₅₀ value of 32 nM for the inhibition of T-type channels. medchemexpress.commedchemexpress.eumedchemexpress.com In experiments using rat cultured neonatal ventricular myocytes, the IC₅₀ for T-type current inhibition was found to be 2.18 µM. nih.gov Similar to its action on L-type channels, the blockade of T-type channels by elgodipine is enhanced under conditions of partial membrane depolarization. nih.gov

The inhibitory effect of elgodipine on both L- and T-type calcium channel currents occurs in a concentration-dependent manner. ncats.ioncats.io As the concentration of elgodipine increases, the degree of channel blockade becomes more pronounced. nih.gov Furthermore, the blockade is use-dependent, meaning the inhibition is more significant with repeated channel activation, a characteristic that contributes to its vascular selectivity. nih.gov This voltage-dependent and use-dependent inhibition signifies that the drug's efficacy is enhanced in tissues that are frequently or persistently depolarized, such as vascular smooth muscle in certain pathological states. nih.govnih.gov

Inhibitory Concentrations (IC₅₀) of Elgodipine

| Channel Type | IC₅₀ Value | Cell Type/Method |

|---|---|---|

| L-type | 2.3 nM | Radioligand Binding Study |

| T-type | 32 nM | Radioligand Binding Study |

| L-type | 0.33 µM | Rat Cultured Neonatal Ventricular Myocytes |

| T-type | 2.18 µM | Rat Cultured Neonatal Ventricular Myocytes |

This table presents IC₅₀ values for elgodipine from different experimental sources. nih.govmedchemexpress.commedchemexpress.eumedchemexpress.com

Molecular Determinants of Calcium Channel Subtype Selectivity

The selectivity of elgodipine for different calcium channel subtypes is a key aspect of its pharmacological profile. The compound displays a higher affinity for L-type calcium channels compared to T-type channels, as evidenced by the lower IC₅₀ values for L-type channel inhibition. nih.govmedchemexpress.com This preferential binding is a characteristic shared by many dihydropyridine (B1217469) calcium channel blockers. ccjm.orge-jcpp.org

The underlying mechanism for this selectivity is linked to the state-dependent nature of the drug's interaction with the channel. ccjm.orgnih.gov Dihydropyridines bind with greater affinity to calcium channels in the open or inactivated states than in the resting state. ccjm.org Since vascular smooth muscle cells in conditions like hypertension can be persistently depolarized, their L-type calcium channels spend more time in these states, making them more susceptible to blockade by elgodipine. nih.govnih.gov The use-dependent inhibition observed with elgodipine further contributes to its vascular selectivity, as channels in frequently contracting tissues are more effectively blocked. nih.gov

Conformational Dynamics of Elgodipine Hydrochloride within the Receptor Binding Site

As a 1,4-dihydropyridine (B1200194), elgodipine is understood to interact with a specific receptor site on the α1-subunit of the L-type calcium channel. ccjm.orgnih.gov Structural and functional studies of this channel class reveal that the dihydropyridine binding site is located on the external, lipid-facing surface of the channel's pore module. nih.gov This binding site is distinct from those of other classes of calcium channel blockers like phenylalkylamines and benzothiazepines. nih.gov

The interaction is state-dependent, with the conformation of the channel influencing the binding affinity of the drug. ccjm.org Elgodipine binds more readily when the channel is in a depolarized state (open or inactivated). This suggests that the conformational changes the channel undergoes during activation expose or optimize the binding site for the drug molecule. The binding of elgodipine, in turn, stabilizes the channel in an inactivated state, preventing further calcium ion influx.

Potential Allosteric Modulation of Calcium Channel Function by this compound

Dihydropyridines like elgodipine are considered allosteric modulators of voltage-gated calcium channels. nih.gov Instead of physically occluding the ion-conducting pathway in the manner of a simple pore blocker, they bind to a site remote from the pore's central cavity. nih.gov This binding event induces a conformational change in the channel protein that affects its function. nih.gov

Specifically, the binding of a dihydropyridine to its receptor site on the exterior of the pore module can allosterically trigger an asymmetric conformation in the channel's selectivity filter. nih.gov This altered conformation can then lead to a blockade of the pore, for instance by trapping a partially dehydrated calcium ion within the selectivity filter, which effectively prevents the passage of other ions. nih.gov This allosteric mechanism of action is the structural basis for the inhibitory effect of elgodipine and other dihydropyridines on calcium channel function. nih.govgoogleapis.com

Structure Activity Relationship Sar Studies of Elgodipine Hydrochloride and Its Analogues

Identification of Pharmacophoric Elements within the Elgodipine (B49726) Hydrochloride Structure

The therapeutic efficacy of 1,4-dihydropyridine (B1200194) calcium channel blockers is dictated by a core set of structural features, collectively known as a pharmacophore. These elements are essential for the molecule's ability to bind to and modulate the L-type calcium channel. For Elgodipine hydrochloride and its congeners, these critical pharmacophoric elements are well-established within the DHP scaffold.

The fundamental pharmacophore for a 1,4-dihydropyridine to exhibit calcium channel antagonistic activity includes:

The 1,4-Dihydropyridine Ring: This heterocyclic ring is the foundational scaffold and is indispensable for activity. Any oxidation to a pyridine (B92270) ring or reduction to a piperidine (B6355638) ring leads to a significant loss of pharmacological effect.

A Substituted Phenyl Ring at the C4 Position: This bulky substituent is a crucial feature for optimal activity. The nature and position of substituents on this phenyl ring play a significant role in modulating potency.

Ester Groups at the C3 and C5 Positions: These groups are important for binding and activity. Variations in the ester substituents can influence the potency, duration of action, and tissue selectivity.

A Free NH Group in the Dihydropyridine (B1217469) Ring: The secondary amine within the 1,4-DHP ring is essential. Substitution on this nitrogen atom generally abolishes activity.

Alkyl Groups at the C2 and C6 Positions: Small alkyl groups, typically methyl groups, at these positions are required for activity.

These pharmacophoric features create a specific three-dimensional arrangement that allows the molecule to fit into the binding pocket of the L-type calcium channel, leading to its blockade.

Influence of Substituents on Calcium Channel Antagonism Potency and Efficacy

The potency and efficacy of this compound and other dihydropyridine analogues are significantly influenced by the nature and position of various substituents on the core structure.

Substituents on the C4-Phenyl Ring: The substitution pattern on the phenyl ring at the C4 position is a key determinant of activity. Generally, electron-withdrawing groups at the ortho or meta positions enhance antagonist activity. This is attributed to the steric and electronic effects that lock the phenyl ring in a conformation perpendicular to the dihydropyridine ring, which is believed to be the active conformation.

Ester Substituents at C3 and C5: The nature of the ester groups at the C3 and C5 positions of the dihydropyridine ring is critical. Asymmetrical esters, where the two ester groups are different, often lead to enhanced potency compared to their symmetrical counterparts. The size and lipophilicity of these ester groups can also impact activity and pharmacokinetic properties. For instance, increasing the bulk of the ester groups can sometimes lead to a longer duration of action.

Substituents at C2 and C6: Small alkyl groups, most commonly methyl groups, at these positions are optimal for activity. Larger or more complex substituents at C2 and C6 generally lead to a decrease in potency.

The following table summarizes the general influence of substituents on the calcium channel blocking activity of 1,4-dihydropyridine analogues, which can be extrapolated to understand the SAR of this compound.

| Position | Substituent | Influence on Activity |

| N1 | H | Essential for activity; substitution abolishes activity. |

| C2, C6 | Small alkyl (e.g., -CH3) | Optimal for activity. |

| C3, C5 | Ester groups | Important for binding; asymmetrical esters can enhance potency. |

| C4 | Substituted Phenyl Ring | Crucial for activity; ortho or meta electron-withdrawing groups often enhance potency. |

Stereochemical Effects on Molecular Recognition and Biological Activity

Chirality plays a pivotal role in the biological activity of many dihydropyridine calcium channel blockers. When the ester groups at the C3 and C5 positions are different, the C4 carbon of the dihydropyridine ring becomes a chiral center. This results in the existence of two enantiomers (mirror-image isomers) which can exhibit significantly different pharmacological activities.

Typically, one enantiomer, often the (S)-enantiomer, is a much more potent calcium channel antagonist than the (R)-enantiomer. This stereoselectivity strongly suggests that the binding site on the L-type calcium channel is chiral and that a specific three-dimensional orientation of the molecule is required for optimal interaction. The less active enantiomer may even exhibit calcium channel agonist (activating) properties in some cases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For 1,4-dihydropyridines, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their calcium channel blocking activity.

These models often utilize various molecular descriptors, such as:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as atomic charges and dipole moments, which are crucial for understanding electrostatic interactions.

Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP), which describes the lipophilicity of the molecule.

By developing mathematical equations that relate these descriptors to the observed biological activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues. This predictive capability is a powerful tool in drug design, allowing for the prioritization of synthetic targets and the rational design of more effective compounds. Although specific QSAR models for this compound have not been detailed in the literature, the general models developed for the 1,4-dihydropyridine class provide valuable insights into the structural requirements for potent calcium channel antagonism.

Preclinical Pharmacological Characterization of Elgodipine Hydrochloride in in Vitro and Ex Vivo Models

Assessment of Calcium Influx Inhibition in Isolated Cellular Systems

The inhibitory effects of elgodipine (B49726) on calcium influx have been quantified in isolated cardiac myocytes. In cultured neonatal rat ventricular myocytes, elgodipine demonstrated a concentration-dependent inhibition of both L-type and T-type calcium currents. The half-maximal inhibitory concentration (IC50) for the L-type calcium current (ICaL) was determined to be 0.33 µM. researchgate.net For the T-type calcium current (ICaT), elgodipine was less potent, with an IC50 value of 2.18 µM. researchgate.net In adult rat ventricular cardiomyocytes, elgodipine was found to be less potent in inhibiting the L-type calcium current compared to its effects in neonatal cells. researchgate.net

Table 1: Inhibitory Potency (IC50) of Elgodipine on L-type and T-type Calcium Currents in Neonatal Rat Ventricular Myocytes

| Calcium Current Type | IC50 (µM) |

|---|---|

| L-type (ICaL) | 0.33 |

| T-type (ICaT) | 2.18 |

Data sourced from Irigoyen et al. researchgate.net

Vasorelaxant Effects in Isolated Vascular Smooth Muscle Preparations

The vasorelaxant properties of elgodipine have been demonstrated in ex vivo models of vascular smooth muscle. Studies on rabbit aortic rings contracted with high potassium (KCl) have shown that elgodipine produces a potent relaxant effect. researchgate.net This indicates a direct action on the vascular smooth muscle, consistent with the mechanism of calcium channel blockade. Further research has highlighted that elgodipine possesses a potent arterial vasodilator action, which contributes to a reduction in systemic blood pressure by decreasing afterload. vu.nl In vitro studies have suggested that elgodipine is approximately 100-fold more potent in inducing vasodilation than in producing negative inotropic effects, underscoring its vascular selectivity. vu.nl

Electrophysiological Studies of Calcium Channel Current Modulation in Excitable Tissues

Electrophysiological investigations using the patch-clamp technique have provided insights into the specific mechanisms by which elgodipine modulates calcium channel function. These studies have revealed that elgodipine's inhibitory action on calcium channels is different from some other dihydropyridines. While oxodipine (B1205658), another dihydropyridine (B1217469), was found to produce a predominantly tonic block of calcium currents, elgodipine's inhibitory effect was characterized mainly by a use-dependent block. researchgate.net

Furthermore, the inhibitory potency of elgodipine on both L-type and T-type calcium currents was observed to be voltage-dependent. When the cell membrane was partially depolarized, the inhibitory potency of elgodipine increased by at least one order of magnitude. researchgate.net This voltage-dependent block is considered a key mechanism underlying the vascular selectivity of the compound. researchgate.net Elgodipine has also been shown to significantly shorten the duration of cardiac action potentials. researchgate.net

Comparative In Vitro Potency Against Other Dihydropyridine Calcium Antagonists

Comparative studies have been conducted to position the in vitro potency of elgodipine relative to other dihydropyridine calcium antagonists. In rat cultured neonatal ventricular myocytes, elgodipine's IC50 of 0.33 µM for the L-type calcium current can be compared to that of oxodipine, which was found to be 0.24 µM in the same study, indicating a slightly lower potency for elgodipine in this specific assay. researchgate.net In the same cellular model, elgodipine was notably less potent on the T-type calcium current (IC50 = 2.18 µM) than oxodipine (IC50 = 0.41 µM). researchgate.net

In functional assays, elgodipine demonstrated a potent relaxant effect on KCl-induced contractions of rabbit aorta, though it was less potent than nifedipine (B1678770) in this preparation. researchgate.net Conversely, when assessing negative inotropic effects on rat ventricular strips, elgodipine was also found to be less potent than nifedipine. researchgate.net The combination of a voltage-dependent block and a use-dependent inhibition of calcium currents is suggested to contribute to elgodipine's distinct profile and vascular selectivity compared to other dihydropyridines. researchgate.net

Table 2: Comparative IC50 Values (µM) of Dihydropyridines on Calcium Currents in Neonatal Rat Ventricular Myocytes

| Compound | L-type (ICaL) IC50 | T-type (ICaT) IC50 |

|---|---|---|

| Elgodipine | 0.33 | 2.18 |

| Oxodipine | 0.24 | 0.41 |

Data sourced from Irigoyen et al. researchgate.net

In Vivo Pharmacodynamic Studies of Elgodipine Hydrochloride in Animal Models

Systemic Hemodynamic Effects and Vasodilatory Actions in Rodent Models

While comprehensive data on elgodipine (B49726) specifically in rodent models is limited in the available literature, studies on analogous dihydropyridine (B1217469) calcium channel blockers, such as amlodipine (B1666008), in spontaneously hypertensive rats (SHR) provide valuable insights into the expected systemic hemodynamic effects.

In conscious SHR, amlodipine has been shown to produce dose-dependent decreases in blood pressure. nih.gov This antihypertensive effect is primarily attributed to a reduction in total peripheral resistance, a hallmark of the dihydropyridine class of calcium channel blockers. scispace.com For instance, long-term treatment of SHR with amlodipine resulted in a significant decrease in mean blood pressure. nih.gov This reduction in vascular resistance is a direct consequence of the relaxation of vascular smooth muscle. cvpharmacology.com

Animal studies have demonstrated that elgodipine is a potent vasodilator, effectively decreasing blood pressure and total peripheral resistance. scispace.com In conscious pigs, elgodipine has been shown to elicit a significant vasodilator response, reducing systemic vascular resistance. This effect was observed both with and without the presence of β-adrenoceptor blockade.

| Parameter | Animal Model | Key Findings | Reference |

| Blood Pressure | Spontaneously Hypertensive Rats (Amlodipine) | Dose-dependent decrease in mean arterial pressure. | nih.gov |

| Total Peripheral Resistance | Spontaneously Hypertensive Rats (Amlodipine) | Significant reduction. | scispace.com |

| Vasodilation | Conscious Pigs (Elgodipine) | Potent vasodilator, decreasing systemic vascular resistance. | scispace.com |

Regional Blood Flow Modulation in Specific Vascular Beds (e.g., coronary vasculature)

Elgodipine exhibits a degree of selectivity in its vasodilatory action, with a pronounced effect on the coronary vasculature. scispace.com This is a critical aspect of its pharmacodynamic profile, suggesting a potential for targeted therapeutic effects.

Studies in animal models have shown that elgodipine increases coronary blood flow in a dose-dependent manner. scispace.com This is achieved through the dilation of coronary arteries, which enhances oxygen supply to the myocardium. cvpharmacology.com

While specific data on elgodipine's effects on other regional vascular beds in animal models is not extensively detailed in the provided search results, studies on other calcium channel blockers like nimodipine (B1678889) offer a comparative perspective. For example, in rats, nimodipine has been shown to significantly increase spinal cord blood flow, demonstrating that the vasodilatory effects of this class of drugs are not limited to the coronary circulation. nih.gov This suggests that elgodipine may also modulate blood flow in other specific vascular territories.

| Vascular Bed | Animal Model | Drug | Key Findings | Reference |

| Coronary Vasculature | Animal Models | Elgodipine | Dose-dependent increase in coronary blood flow. | scispace.com |

| Spinal Cord | Rats | Nimodipine | Significant increase in blood flow. | nih.gov |

Cardiac Effects on Contractility and Heart Rate in Preclinical Models

The cardiac effects of elgodipine, particularly on contractility and heart rate, are of significant interest. Generally, dihydropyridine calcium channel blockers are known for their vascular selectivity with less pronounced direct cardiac effects compared to non-dihydropyridines. cvpharmacology.com

Animal studies have indicated that elgodipine has little effect on heart rate. scispace.com In conscious pigs, the administration of elgodipine resulted in an increase in cardiac output, which was attenuated by β-adrenoceptor blockade due to a smaller increase in heart rate. This suggests that any increase in heart rate is likely a reflex response to vasodilation rather than a direct positive chronotropic effect.

Regarding contractility, dihydropyridines as a class can decrease myocardial contractility (negative inotropy) by inhibiting calcium influx into cardiac myocytes. cvpharmacology.com However, in a study on patients with coronary artery disease, intravenous elgodipine did not infer any negative inotropic effects based on echo-Doppler data. researchgate.net While this is a clinical finding, it aligns with the profile of a vascular-selective calcium channel blocker where significant direct cardiac depression is not a primary feature at therapeutic doses.

| Parameter | Animal Model | Key Findings | Reference |

| Heart Rate | Animal Models | Little direct effect; reflex increase possible due to vasodilation. | scispace.com |

| Cardiac Output | Conscious Pigs | Increased, attenuated by β-blockade. | |

| Contractility | General (Dihydropyridines) | Potential for negative inotropy. | cvpharmacology.com |

Long-term Pharmacodynamic Profiles in Animal Models

Information on the long-term pharmacodynamic profiles of elgodipine in animal models is scarce in the reviewed literature. However, studies on amlodipine in spontaneously hypertensive rats (SHR) provide a valuable framework for understanding the potential long-term effects of a dihydropyridine calcium channel blocker.

Long-term treatment of SHR with amlodipine has been shown to produce a sustained reduction in blood pressure. nih.gov One study demonstrated that after 11 months of treatment, amlodipine significantly reduced the total peripheral resistance index, leading to a decrease in mean arterial pressure both at rest and during exercise. nih.gov Importantly, this long-term antihypertensive effect was not associated with significant changes in heart rate. nih.gov Another long-term study in SHR showed that amlodipine prevented the increase in cerebrovascular resistance associated with hypertension. nih.gov

These findings from long-term studies with amlodipine suggest that the pharmacodynamic effects of a dihydropyridine like elgodipine are likely to be maintained over extended periods of administration, leading to sustained blood pressure control and potential beneficial effects on the vasculature.

| Parameter | Animal Model | Drug | Key Findings | Reference |

| Blood Pressure | Spontaneously Hypertensive Rats | Amlodipine | Sustained reduction over long-term treatment. | nih.govnih.gov |

| Total Peripheral Resistance | Spontaneously Hypertensive Rats | Amlodipine | Maintained reduction. | nih.gov |

| Heart Rate | Spontaneously Hypertensive Rats | Amlodipine | No significant long-term changes. | nih.gov |

| Cerebrovascular Resistance | Spontaneously Hypertensive Rats | Amlodipine | Prevention of hypertension-induced increase. | nih.gov |

Computational and Theoretical Chemistry Investigations of Elgodipine Hydrochloride

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Elgodipine (B49726) hydrochloride, docking simulations are crucial for understanding its interaction with the L-type calcium channel, its primary therapeutic target.

Recent research has employed molecular docking to investigate the binding of Elgodipine to the rabbit Cav1.1 channel, a homolog of the human L-type calcium channel. researchgate.netresearchgate.net These simulations provide critical data on the binding affinity and the specific interactions that anchor the drug within the receptor's binding pocket.

Research Findings:

In a comparative molecular docking study, Elgodipine was analyzed alongside other known calcium channel blockers. The simulations were performed using AutoDock Vina, a widely used docking software, to predict the binding affinity of Elgodipine to the Cav1.1 channel. researchgate.netresearchgate.netriss4u.net The binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger bond.

The key interactions identified through these simulations often involve hydrogen bonds and hydrophobic interactions with specific amino acid residues within the calcium channel. For instance, the dihydropyridine (B1217469) core of molecules like Elgodipine is known to interact with residues such as Thr935 and Ser1011 in the rCav1.1 receptor. riss4u.net The best docking poses from these simulations reveal the precise orientation of Elgodipine that allows for optimal interaction with the receptor. researchgate.netriss4u.net

Below is a table summarizing the results of a molecular docking study comparing Elgodipine with other calcium channel blockers against the rCav1.1 receptor. researchgate.netriss4u.net

| Ligand Name | AutoDock Vina Binding Affinity (kcal/mol) | LigandScout Binding Affinity Score |

| Elgodipine | -8.1 | -38.5 |

| Dexniguldipine | -9.7 | -35.4 |

| Teludipine | -6.7 | -34.8 |

| Vatanidipine | -9.0 | -34.6 |

| Pranidipine | -7.9 | -31.6 |

| Cilnidipine | -8.4 | -30.6 |

| Lercanidipine | -8.7 | -30.4 |

| Manidipine | -8.6 | -25.0 |

| Nifedipine (B1678770) | -7.3 | -24.9 |

Data sourced from computer-aided rational design studies. researchgate.netriss4u.net

These results indicate that Elgodipine exhibits a strong binding affinity for the calcium channel, comparable to or greater than that of several other established drugs in its class. researchgate.netriss4u.net Such in silico findings are invaluable for the rational design of new, potentially more potent dihydropyridine derivatives.

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In pharmaceutical research, DFT is applied to understand the distribution of electrons within a drug molecule, which in turn determines its reactivity, stability, and various spectroscopic properties.

While specific DFT studies focused solely on Elgodipine hydrochloride are not widely available in the public domain, the methodology is extensively used for other dihydropyridines like amlodipine (B1666008) besylate. aps.org These studies provide a framework for understanding what a DFT analysis of Elgodipine would reveal.

General Applications of DFT in Dihydropyridine Research:

A typical DFT analysis of a dihydropyridine molecule involves the optimization of its molecular geometry to find the most stable conformation. nih.govarxiv.org From this optimized structure, various electronic properties can be calculated:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for understanding intermolecular interactions, such as those between the drug and its receptor.

For a compound like Elgodipine, a DFT analysis would provide insights into the reactivity of its dihydropyridine ring and the influence of its various substituents on its electronic properties. This information is critical for understanding its binding mechanism at a subatomic level and for predicting its metabolic pathways.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide a dynamic view of the drug-receptor complex, complementing the static picture offered by molecular docking.

As with DFT, specific MD simulation studies on this compound are not readily found in published literature. However, the application of MD to other dihydropyridines, such as amlodipine, highlights the potential of this technique. researchgate.netresearchgate.net

Insights from MD Simulations of Dihydropyridines:

MD simulations of a dihydropyridine docked into its receptor can reveal several key aspects of the binding process: researchgate.netnih.goveur.nl

Stability of the Docked Complex: By simulating the complex over a period of nanoseconds, researchers can assess the stability of the predicted binding pose. Root Mean Square Deviation (RMSD) plots are used to track the conformational changes of the ligand and protein over time. A stable complex will show minimal deviation from its initial docked conformation.

Flexibility of the Receptor: MD simulations can show how the receptor's structure adapts upon ligand binding. Certain amino acid residues in the binding pocket may exhibit higher flexibility, as indicated by Root Mean Square Fluctuation (RMSF) analysis.

Solvent Effects: These simulations explicitly include water molecules, allowing for a more realistic representation of the biological environment and the role of water in mediating drug-receptor interactions.

For Elgodipine, an MD simulation would be instrumental in confirming the stability of its binding to the L-type calcium channel and in identifying any conformational changes in the channel that are induced by the drug. This dynamic information is crucial for a complete understanding of its blocking mechanism.

Application of Chemogenomics and Machine Learning in Dihydropyridine Research

Chemogenomics aims to systematically study the interactions of a large number of chemical compounds with a family of biological targets. nih.govnih.gov When combined with machine learning, this approach can accelerate the discovery of new drugs and the prediction of their activities.

In the field of dihydropyridine research, chemogenomics and machine learning are being used to:

Develop Quantitative Structure-Activity Relationship (QSAR) models: QSAR models correlate the chemical structure of dihydropyridine derivatives with their biological activity. japsonline.comrsc.org Machine learning algorithms can be trained on existing data to build predictive models that can screen large virtual libraries of compounds for potential calcium channel blocking activity. japsonline.comrsc.org

Identify Novel Drug Targets: By analyzing the interaction patterns of dihydropyridines across multiple targets, chemogenomics can help identify potential off-target effects or new therapeutic applications for these compounds. nih.gov

Optimize Drug Properties: Machine learning models can be used to predict various pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new dihydropyridine candidates, helping to prioritize compounds with favorable drug-like characteristics for further development.

The integration of these advanced computational approaches holds significant promise for the future of dihydropyridine research, enabling the design of more selective and effective calcium channel blockers like Elgodipine. nih.gov

Chemical Stability and Degradation Pathways of Elgodipine Hydrochloride

Photodegradation Mechanisms of the Dihydropyridine (B1217469) Ring System

The primary and most significant degradation pathway for 1,4-dihydropyridine (B1200194) (DHP) derivatives is photodegradation. nih.gov This process is characterized by the oxidation of the dihydropyridine ring into its corresponding pyridine (B92270) analogue. researchgate.netnih.govresearchgate.net This aromatization of the ring results in a complete loss of the drug's pharmacological activity, as the specific three-dimensional structure of the DHP ring is essential for its action on calcium channels. nih.govresearchgate.net

The photodegradation mechanism is often initiated from the molecule's excited singlet state upon absorption of light energy. researchgate.netnih.gov For some DHPs, this process involves the transfer of a proton to the solvent and is scarcely affected by the presence of molecular oxygen. researchgate.net The electronic nature of the substituents on the 4-aryl moiety can significantly influence the rate of photodecomposition. innovareacademics.in For instance, the presence of an electron-withdrawing nitro group on the phenyl ring, as seen in compounds like nifedipine (B1678770), is known to facilitate the degradation process. nih.gov

In a limited number of DHPs, more complex degradation pathways have been observed, leading to the formation of secondary photoproducts. researchgate.net A significant consequence of the photodegradation of DHP drugs can be the production of reactive oxygen species, such as singlet oxygen and superoxide, which may be responsible for potential phototoxic reactions. nih.govnih.gov

Characterization of Major and Minor Degradation Products

The principal degradation product formed from the photodegradation of DHPs is the pyridine derivative, resulting from the aromatization of the dihydropyridine ring. researchgate.netinnovareacademics.in Forced degradation studies, which subject the drug substance to stress conditions like acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products.

While specific data for Elgodipine (B49726) hydrochloride is limited, extensive studies on the related DHP, amlodipine (B1666008), provide insight into the likely degradation products under various stress conditions. These studies utilize techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and identification of degradants. nih.govpsu.edu Under photolytic stress, amlodipine shows degradation, with the primary product being its pyridine analogue. nih.govnih.gov

Forced degradation studies on amlodipine have revealed the formation of several degradation products, which are summarized below as an illustration of the potential degradation profile for a DHP compound.

| Stress Condition | Major Degradation Products Identified (for Amlodipine) | Reference |

|---|---|---|

| Acid Hydrolysis (e.g., HCl) | Pyridine derivative (Impurity D); other minor products. Significant degradation observed. | psu.edunih.govlcms.cz |

| Base Hydrolysis (e.g., NaOH) | Multiple degradation products observed, indicating high susceptibility. Total degradation can be achieved under strong basic conditions. | psu.edunih.gov |

| Oxidative (e.g., H₂O₂) | Pyridine derivative (Impurity D) is a major degradant. | psu.edunih.govlcms.cz |

| Photolytic (UV/Visible Light) | Pyridine derivative is the main product. Aromatization of the dihydropyridine ring is confirmed. | innovareacademics.innih.gov |

| Thermal | Generally more stable compared to other stress conditions, but some degradation can occur. | lcms.cz |

This table is based on data for amlodipine and serves as an illustrative example for the dihydropyridine class.

Studies on other DHPs have identified further degradation pathways. For lercanidipine, the process includes initial aromatization followed by the formation of nitroso-derivatives and N-dealkylation. innovareacademics.in For nilvadipine, photodegradation leads to both aromatization and the elimination of a hydrogen cyanide (HCN) molecule. innovareacademics.in

Influence of Environmental Factors (e.g., light, pH, oxygen) on Stability

The stability of Elgodipine hydrochloride is highly dependent on several environmental factors, a characteristic shared across the DHP drug class.

Light: Dihydropyridines are notoriously light-sensitive. nih.gov Degradation is particularly rapid when the drug is in solution, which is a primary reason for their common formulation as solid oral dosage forms. researchgate.netnih.gov Exposure to both UV and visible light can induce the photodegradation process, leading to the inactive pyridine derivative. researchgate.netnih.gov Forced degradation studies on amlodipine solution showed a 32.2% decrease in concentration after 14 days in a photostability chamber. psu.eduresearchgate.net

pH: The stability of DHPs in solution is pH-dependent. Studies on amlodipine have shown that it is most stable in the pH range of 4 to 7. researchgate.net Significant degradation occurs in both strongly acidic (pH < 4) and alkaline (pH > 7) conditions due to acid and base hydrolysis of the ester groups in the molecule. researchgate.net Under acidic conditions (e.g., 5 M HCl), amlodipine degradation of up to 75.2% has been recorded, while total degradation can be achieved under strong alkaline conditions (e.g., 5 M NaOH). psu.eduresearchgate.net

Oxygen: The fundamental degradation pathway for the dihydropyridine ring is oxidation. nih.govresearchgate.net Therefore, the presence of oxygen can contribute to the degradation process, especially in combination with light. The generation of reactive oxygen species during photodegradation further highlights the role of oxidative processes in the instability of these compounds. nih.gov

The following table summarizes findings from forced degradation studies on amlodipine, quantifying the impact of various environmental stressors.

| Stressor | Condition | Extent of Degradation (Amlodipine) | Reference |

|---|---|---|---|

| Base Hydrolysis | 5 M NaOH, 80°C, 6 h | Total Degradation | psu.eduresearchgate.net |

| Acid Hydrolysis | 5 M HCl, 80°C, 6 h | 75.2% | psu.eduresearchgate.net |

| Oxidation | 3% H₂O₂, 80°C, 6 h | 80.1% | psu.eduresearchgate.net |

| Photodegradation | Solution in photostability chamber, 14 days | 32.2% | psu.eduresearchgate.net |

| pH | pH 1, Room Temp, 8 days | ~25% remaining (~75% degradation) | researchgate.net |

| pH | pH 10, Room Temp, 8 days | ~50% remaining (~50% degradation) | researchgate.net |

This table is based on data for amlodipine and serves as an illustrative example for the dihydropyridine class.

Strategies for Enhancing the Photostability of Dihydropyridine Derivatives

Given the inherent instability of the dihydropyridine ring, particularly to light, several strategies have been developed to protect the molecular integrity and therapeutic activity of these drugs.

Solid Formulations: The most common strategy is to market DHPs as solid dosage forms, such as tablets. researchgate.net Photodegradation is significantly faster and more pronounced in liquid solutions. nih.gov

Supramolecular Complexation:

Cyclodextrins (CDs): Incorporating DHP molecules into cyclodextrin (B1172386) cavities is a highly effective method of photoprotection. nih.gov This inclusion complex shields the photosensitive dihydropyridine ring from light, significantly enhancing stability. researchgate.net Studies have shown significant photostabilization for DHPs like amlodipine and felodipine (B1672334) when complexed with CDs. nih.gov

Liposomes and Micelles: Encapsulation within liposomes or the formation of micellar systems with nonionic surfactants (e.g., polysorbates) can also markedly increase the photostability of DHPs in aqueous environments. nih.govnih.gov These systems can also improve solubility and bioavailability. nih.gov

Use of Opaque Containers and Packaging: Storing DHP formulations, especially liquid ones, in containers that block light is a critical and effective strategy. nih.gov Studies have demonstrated that using amber or covered amber PET containers can result in a significant increase in light stability compared to clear containers. nih.gov

Chemical Modifications: The photostability of a DHP can be influenced by the chemical nature of its substituents. innovareacademics.in Research has shown that the presence of electron-donor substituents on the 4-aryl moiety can decrease the quantum yield of photodecomposition, thereby enhancing stability. innovareacademics.in

Q & A

Q. What are the key structural features of Elgodipine hydrochloride that influence its pharmacological activity?

this compound (IQB-875) is a dihydropyridine derivative with a unique methoxy-acetal oxygen bridge at the 2,3-positions of its phenyl ring. This structure enhances water solubility, enabling formulation as an oral solution, and improves photochemical/thermal stability compared to earlier dihydropyridines. The oxygen bridge also contributes to its high vascular selectivity (10–100× greater affinity for vascular smooth muscle vs. cardiac tissue) and dual mechanism of action, involving both L-type calcium channel inhibition and slow channel blockade .

Q. How does the pharmacokinetic profile of this compound impact dosing regimens in preclinical studies?

Pharmacokinetic studies in animal models show that doubling the oral dose (20 mg × 2/day) achieves a steady-state plasma concentration after 5 days, with levels threefold higher than a single 20 mg dose. The half-life increases from 1.9 hours (day 1) to 18 hours by day 8, suggesting nonlinear kinetics due to autoinduction or saturation of metabolic pathways. Researchers must account for this prolonged half-life when designing repeated-dose toxicity studies or evaluating cumulative effects .

Q. What experimental models are appropriate for assessing the vascular selectivity of this compound?

Anesthetized dog models with autonomic blockade (e.g., atropine and propranolol pretreatment) are widely used to isolate direct vascular effects. Parameters such as mean arterial pressure (MAP), heart rate, and total peripheral resistance (TPR) should be measured at incremental doses (e.g., 3–30 µg/kg IV). Comparative studies with nicardipine under identical conditions can validate selectivity claims, as seen in hemodynamic profiling experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in hemodynamic data between this compound and other dihydropyridines?

Contradictions often arise from differences in experimental design (e.g., anesthesia type, autonomic blockade, or dose intervals). To mitigate this, replicate studies using standardized protocols (e.g., autonomic blockade with atropine/propranolol) and apply ANOVA to compare pre- and post-dose cardiovascular parameters. For example, in dog models, Elgodipine’s TPR reduction was consistent across studies, while heart rate variability depended on baseline autonomic tone .

Q. What methodological considerations are critical when designing dose-response studies for this compound?

- Dose selection : Use logarithmic increments (e.g., 3, 10, 30 µg/kg IV) to capture threshold and maximal effects.

- Measurement intervals : Monitor hemodynamic parameters for ≥30 minutes post-dose to account for delayed peak effects.

- Control groups : Include vehicle controls (e.g., 5% glucose solution) to isolate drug-specific responses.

- Data normalization : Express changes as percentages relative to pre-dose baselines to reduce inter-subject variability .

Q. How can in vitro assays be optimized to evaluate this compound’s dual mechanism on calcium channels?

Combine patch-clamp electrophysiology (to measure L-type current inhibition) with fluorescence-based calcium flux assays (e.g., Fluo-4 dye) in vascular smooth muscle cells. Use concentration-response curves to calculate IC₅₀ values for both fast and slow channel blockade. For specificity, compare results with non-dihydropyridine calcium antagonists (e.g., diltiazem) .

Methodological Guidance

- Data presentation : Use tables to summarize hemodynamic parameters (e.g., MAP, TPR) and pharmacokinetic data (e.g., Cmax, t₁/₂). Include error bars in dose-response graphs to indicate SEM .

- Replicability : Document protocols for autonomic blockade, drug preparation (e.g., glucose solvent), and statistical tests (e.g., ANOVA with Tukey post hoc) to ensure reproducibility .

- Ethical compliance : Adhere to institutional guidelines for animal studies, including anesthesia (α-chloralose/thiopentone) and postoperative care .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.